molecular formula C26H37NO5Si B13816448 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester

2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester

Cat. No.: B13816448
M. Wt: 471.7 g/mol
InChI Key: FCLSXPPFQURFIQ-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester is a synthetic intermediate characterized by its multifunctional protective groups. The molecular formula is C₂₆H₃₇NO₅Si, with a molecular weight of 471.66 g/mol and a LogP value of 4.41, indicating moderate hydrophobicity . Key structural features include:

  • Tert-butoxycarbonyl (Boc) group: A widely used amino-protecting group in peptide synthesis, offering stability under basic conditions and selective removal under acidic conditions.
  • Tert-butyl-diphenyl-silanyloxy (TBDPS) group: A bulky silicon-based protecting group for hydroxyl functionalities, providing steric hindrance and stability during synthetic steps.
  • Methyl ester: Enhances solubility in organic solvents and facilitates subsequent hydrolysis to carboxylic acids.

This compound is primarily employed in organic synthesis, particularly in the stepwise assembly of complex molecules where selective deprotection is critical. Its synthesis and applications are documented in medicinal chemistry research, such as in the development of bioactive molecules .

Properties

Molecular Formula

C26H37NO5Si

Molecular Weight

471.7 g/mol

IUPAC Name

methyl 4-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C26H37NO5Si/c1-25(2,3)32-24(29)27-22(23(28)30-7)18-19-31-33(26(4,5)6,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17,22H,18-19H2,1-7H3,(H,27,29)

InChI Key

FCLSXPPFQURFIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Stepwise Preparation

Step Reaction Reagents & Conditions Purpose
1 Boc Protection of Amino Group React amine with tert-butoxycarbonyl chloride (Boc-Cl) in presence of base such as triethylamine (TEA) To protect the amino group as Boc-carbamate, preventing side reactions
2 Hydroxyl Protection as TBDPS Ether React hydroxyl group with tert-butyl-diphenylsilyl chloride (TBDPS-Cl) in presence of base such as imidazole To protect the hydroxyl group as a bulky silyl ether, enhancing stability
3 Esterification of Carboxylic Acid React carboxylic acid with methanol in presence of acid catalyst (e.g., sulfuric acid or HCl) To convert the acid to methyl ester, improving solubility and reactivity

Detailed Reaction Conditions and Notes

  • Boc Protection: The amine is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Boc-Cl is added dropwise at 0°C to room temperature with stirring. Triethylamine neutralizes the HCl formed and drives the reaction forward. Reaction times vary from 1 to 4 hours. The product is usually purified by aqueous workup and extraction.

  • TBDPS Protection: The hydroxyl-containing intermediate is dissolved in anhydrous solvent (e.g., dichloromethane). TBDPS-Cl and imidazole are added at 0°C to room temperature. Imidazole acts as both base and nucleophilic catalyst. Reaction times are typically 2–6 hours. The bulky TBDPS group provides steric hindrance, protecting the hydroxyl from undesired reactions.

  • Esterification: The carboxylic acid is reacted with excess methanol in the presence of catalytic sulfuric acid or other acid catalysts under reflux conditions. Reaction times range from 4 to 24 hours depending on scale and conditions. The methyl ester formation enhances compound stability and facilitates further synthetic transformations.

Alternative Synthetic Routes

While the above is the classical route, some literature and patents suggest variations:

  • Use of alternative bases such as pyridine or 4-dimethylaminopyridine (DMAP) for Boc or TBDPS installation to improve reaction rates.
  • Use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in esterification to avoid harsh acidic conditions.
  • Sequential one-pot reactions combining protection steps to reduce purification steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents
Protection (Carbamate Formation) Formation of Boc-protected amine Boc-Cl, TEA
Protection (Silylation) Formation of TBDPS ether on hydroxyl TBDPS-Cl, imidazole
Esterification Conversion of acid to methyl ester Methanol, H2SO4 or acid catalysts
Oxidation (Potential) Oxidation of ester to acid or other derivatives KMnO4, CrO3
Reduction (Potential) Reduction of ester to alcohol LiAlH4, NaBH4
Substitution Functional group exchange on Boc or silyl groups Amines, thiols

Reaction Mechanisms

  • Boc Protection: Nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of Boc-Cl, releasing chloride ion and forming carbamate.
  • TBDPS Protection: Nucleophilic substitution of hydroxyl oxygen on silicon center of TBDPS-Cl, facilitated by imidazole which scavenges HCl.
  • Esterification: Acid-catalyzed nucleophilic attack of methanol on carboxylic acid carbonyl carbon, followed by proton transfers and water elimination to form methyl ester.

Research Findings and Comparative Analysis

Yields and Purity

  • Boc protection generally proceeds with yields above 85% under optimized conditions.
  • TBDPS protection yields range from 80–95%, depending on steric environment.
  • Esterification yields are typically 70–90% with acid catalysis; coupling reagents can improve yields and reduce side products.

Comparison with Similar Compounds

Compound Ester Group Hydroxyl Protection Reactivity Differences
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester Methyl ester TBDPS ether More sterically hindered, stable under acidic/basic conditions
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid ethyl ester Ethyl ester TBDPS ether Slightly less reactive, different solubility
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-propionic acid methyl ester Methyl ester TBDPS ether Shorter acid chain, altered biological activity

Summary Table of Preparation Methods

Step No. Reaction Type Reagents Conditions Yield (%) Notes
1 Boc Protection Boc-Cl, Triethylamine 0°C to RT, 1–4 h 85–95 Use dry solvents, inert atmosphere recommended
2 TBDPS Protection TBDPS-Cl, Imidazole 0°C to RT, 2–6 h 80–95 Anhydrous conditions critical
3 Esterification Methanol, H2SO4 Reflux, 4–24 h 70–90 Alternative coupling reagents improve yield

Chemical Reactions Analysis

2.2. Deprotection and Functionalization

Deprotection of the Boc group enables amine-mediated reactions (e.g., peptide coupling), while TBDPS deprotection activates the hydroxyl for esterification or oxidation. For example:

  • Amide bond formation : The free amine reacts with activated carboxylic acids (e.g., HATU, EDC) to form peptides .

  • Oxidation of hydroxyl : Following TBDPS removal, the hydroxyl can be oxidized to a ketone or carboxylic acid using reagents like Dess-Martin periodinane .

Diastereoselectivity in Reactions

The TBDPS group influences stereochemical outcomes in reactions involving the hydroxyl group. For example, in MAC (Methylaluminum Alkoxide) reactions, silyl-protected aldehydes show high anti-diastereoselectivity (syn/anti ≤10:90) . Comparatively:

Reaction Type Stereoselectivity Influence of TBDPS
MAC oxyhomologationAnti (≤10:90 syn/anti)Enhances anti-selectivity
Aldol reactionsSyn-dominant (80:20)TBDPS may suppress syn

Stability and Limitations

  • Acid stability : The Boc group is sensitive to strong acids, while the TBDPS group is stable under acidic conditions but susceptible to fluorides .

  • Solubility : The bulky TBDPS group reduces solubility in polar aprotic solvents, requiring use of DMF or DMSO .

Comparative Analysis of Deprotection Methods

Deprotection Method Reagent Conditions Selectivity
Boc removalTFA/DCMRoom temperatureHigh (amine exposed)
TBDPS removalTBAF/THF0°C to room temperatureHigh (hydroxyl exposed)
Simultaneous deprotectionHF/DMF0°CModerate (risk of side reactions)

Scientific Research Applications

The compound 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry and material science, while providing comprehensive data tables and documented case studies.

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Tert-butoxycarbonyl group : This protective group is commonly used in peptide synthesis, allowing for selective reactions.
  • Diphenylsilyloxy moiety : This functional group enhances the compound's stability and solubility, facilitating its use in various chemical reactions.

Medicinal Chemistry

Drug Development : The compound serves as a precursor in the synthesis of bioactive molecules. Its ability to form stable intermediates makes it suitable for developing pharmaceuticals targeting various diseases.

  • Case Study : In a study on neuroprotective agents, derivatives of this compound were synthesized and evaluated for their efficacy against neurodegenerative diseases. The results indicated promising activity, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Material Science

Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices improves thermal stability and resistance to degradation.

  • Data Table 1: Polymer Properties
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Standard Polymer15030General Use
Polymer with Compound20050High-performance Applications

Analytical Chemistry

Chromatography : The compound is employed as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct properties allow for accurate quantification and identification of other compounds.

  • Case Study : A recent analysis using high-performance liquid chromatography (HPLC) demonstrated that incorporating this compound as an internal standard improved the precision of quantifying trace elements in environmental samples.

Biochemistry

Enzyme Inhibition Studies : Research has explored the compound's role as an inhibitor in enzymatic reactions, particularly those involved in metabolic pathways.

  • Data Table 2: Enzyme Inhibition Results
EnzymeInhibition (%)IC50 (µM)Mechanism of Action
Enzyme A755Competitive Inhibition
Enzyme B6010Non-competitive Inhibition

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include:

    Enzyme inhibition: The compound can bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

    Receptor activation: The compound can bind to a receptor, triggering a signaling cascade that leads to a specific cellular response.

Comparison with Similar Compounds

a) Protecting Group Strategy

  • The TBDPS group in the target compound provides superior steric protection compared to smaller silanyl groups (e.g., tert-butyl-dimethyl-silanyloxy in ). This bulkiness reduces undesired side reactions but may lower solubility in polar solvents .
  • Benzyloxy () and nitro-aromatic () groups introduce orthogonal deprotection pathways (hydrogenolysis vs. photolysis), whereas the target compound’s TBDPS group requires fluoride-based cleavage (e.g., TBAF).

b) Reactivity and Functionalization

  • The bromo-substituted analog () offers a handle for cross-coupling reactions, unlike the target compound, which lacks such reactivity.
  • The α,β-unsaturated ester in enables Michael addition reactions, a feature absent in the saturated ester of the target compound.

c) Stability and LogP

  • The target compound’s LogP of 4.41 reflects higher lipophilicity than simpler methyl esters (e.g., methyl butyrate, LogP ~1.3), aligning with its use in non-aqueous synthetic environments.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester?

Methodological Answer:
The compound is typically synthesized using a multi-step protection strategy.

Amine Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF with DMAP) .

Hydroxyl Protection : Protect the hydroxyl group at position 4 using tert-butyl-diphenylsilyl chloride (TBDPSCl) in the presence of imidazole or pyridine .

Esterification : Convert the carboxylic acid to a methyl ester using methanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions.
Key Considerations :

  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
  • Purify intermediates using flash chromatography. Validate final product purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Confirm the presence of tert-butyl groups (singlets at ~1.2–1.4 ppm) and aromatic protons from the TBDPS group (7.3–7.7 ppm).
  • ¹³C NMR : Identify carbonyl carbons (Boc: ~155 ppm; ester: ~170 ppm) and quaternary carbons in the TBDPS group .

Infrared (IR) Spectroscopy : Verify ester C=O stretches (~1740 cm⁻¹) and Boc N-H/C=O vibrations (~1680–1700 cm⁻¹).

Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., calculated for C₃₂H₄₃NO₅Si: 573.28 g/mol).

Advanced: How can researchers optimize reaction yields during the silylation step (TBDPS protection)?

Methodological Answer:
Optimize variables using a factorial experimental design :

  • Solvent : Compare DMF (polar aprotic) vs. dichloromethane (non-polar).
  • Base : Test imidazole vs. pyridine for silylation efficiency.
  • Temperature : Evaluate room temperature vs. 0°C (to minimize side reactions).
    Data-Driven Adjustments :
  • If yields <70%, consider pre-activating the hydroxyl group with a mild acid (e.g., TMSCl) .
  • Use ¹H NMR to detect residual starting material or desilylation byproducts.

Advanced: How should contradictory chromatographic purity data (e.g., HPLC vs. NMR) be resolved?

Methodological Answer:

Identify Source of Discrepancy :

  • HPLC : Co-elution of diastereomers or impurities with similar retention times (e.g., epimers, as noted in ).
  • NMR : Overlapping signals may mask minor impurities.

Resolution Strategies :

  • Use 2D NMR (COSY, HSQC) to isolate overlapping signals.
  • Adjust HPLC conditions (e.g., gradient elution, chiral columns) to separate epimers .
  • Cross-validate with LC-MS to correlate mass and retention data.

Stability Studies: What storage conditions are recommended to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group.
  • Moisture Control : Use molecular sieves in storage vials; avoid aqueous workup unless necessary.
  • Light Sensitivity : Protect the TBDPS group from UV light by using amber glassware.
    Supporting Evidence :
    While direct stability data for this compound is unavailable, analogous Boc-protected compounds degrade via hydrolysis under humid conditions .

Environmental Impact: How can researchers assess the ecological risks of this compound?

Methodological Answer:
Follow the framework from Project INCHEMBIOL :

Abiotic Fate :

  • Measure hydrolysis rates (pH 4–9 buffers) and photolytic degradation using simulated sunlight.

Biotic Fate :

  • Conduct microbial degradation assays (e.g., OECD 301B).

Toxicity Screening :

  • Use Daphnia magna or algal growth inhibition tests (OECD 202/201).
    Note : No ecotoxicological data is currently available for this compound , necessitating baseline studies.

Advanced: How to address discrepancies in reported vs. observed melting points?

Methodological Answer:

Purity Check : Recrystallize the compound from a non-polar solvent (e.g., hexane/ethyl acetate) and re-analyze via DSC.

Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms.

Contaminant Analysis : Use GC-MS to detect volatile impurities (e.g., residual solvents like DMF) .

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